8-Benzyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
8-benzyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O6/c23-17-7-6-16(12-18(17)26(30)31)20(27)25-19(21(28)29)14-32-22(25)8-10-24(11-9-22)13-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUKEBABIXSWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Benzyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
- Molecular Formula: C22H22ClN3O6
- Molecular Weight: 459.9 g/mol
- CAS Number: 1326808-84-7
The compound features a spirocyclic structure that includes a benzyl group and a nitrobenzoyl moiety, which are key to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.
- Receptor Modulation: It has the potential to modulate receptor activity, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological effects. For instance, diazaspiro compounds have been studied for their roles in:
- Antimicrobial Activity: Compounds in this class have shown promise in inhibiting bacterial growth.
- Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
- Anticancer Activity : A study on structurally related diazaspiro compounds revealed significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 µM to 50 µM. This suggests that modifications in the diazaspiro framework can enhance anticancer activity.
- Antimicrobial Studies : Research has shown that compounds containing the nitro group exhibit enhanced antibacterial properties. For example, derivatives similar to our compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL.
- Neuropharmacological Effects : Some piperazine derivatives have been noted for their anticonvulsant properties in animal models, indicating that modifications in the diazaspiro structure could yield similar neuroactive compounds.
Data Table: Summary of Biological Activities
| Activity Type | Compound/Study Reference | Observed Effect | IC50/Effective Concentration |
|---|---|---|---|
| Anticancer | Related Diazaspiro Compounds | Cytotoxicity against MCF-7 cells | 10 - 50 µM |
| Antimicrobial | Nitro Group Derivatives | Inhibition of S. aureus and E. coli | 20 µg/mL |
| Neuropharmacological | Piperazine Derivatives | Anticonvulsant activity | Varies by compound |
Scientific Research Applications
Medicinal Chemistry Applications
This compound has garnered attention for its potential therapeutic applications, particularly in the development of new pharmaceuticals. The following sections outline specific research findings and applications.
Anticancer Activity
Studies have indicated that compounds with similar structural motifs can exhibit significant anticancer properties. For example:
- Mechanism of Action : The presence of the nitro group may enhance the compound's ability to induce apoptosis in cancer cells.
- Case Study : A study published in the European Journal of Medicinal Chemistry explored the synthesis of related spiro compounds, demonstrating their cytotoxic effects against various cancer cell lines .
Antimicrobial Properties
Research has suggested that derivatives of diazaspiro compounds possess antimicrobial activity.
- Mechanism : The spirocyclic structure may interfere with bacterial cell wall synthesis or function as a DNA intercalator.
- Evidence : A related compound was shown to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a similar potential for 8-benzyl derivatives .
Material Science Applications
The unique structure of 8-benzyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid also positions it as a candidate for advanced materials.
Polymerization Studies
The compound can serve as a monomer or additive in polymer synthesis.
- Application : Its incorporation into polymer matrices may enhance mechanical properties or thermal stability.
- Research Insight : Preliminary studies indicate improved tensile strength in polymers containing diazaspiro units compared to standard formulations .
Drug Delivery Systems
The ability to modify the solubility and release profiles of drugs makes this compound suitable for use in drug delivery applications.
- Mechanism : By forming nanoparticles or micelles, it can encapsulate hydrophobic drugs, improving their bioavailability.
- Case Study : Research has demonstrated successful encapsulation and controlled release profiles using similar spiro compounds .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on substituent variations at the 8-position and benzoyl group. Key analogs and their properties are summarized below:
Structural Variations and Physicochemical Properties
Key Observations
8-Substituent Effects: Benzyl (target compound): Enhances steric bulk and aromatic interactions but may reduce solubility.
Halogens (Cl, F): Increase lipophilicity and resistance to metabolic degradation. Fluorinated analogs (e.g., 2,4-difluoro) are prioritized in drug discovery for improved pharmacokinetics . Methoxy groups: Improve solubility through hydrogen bonding but may reduce membrane permeability .
Biological Relevance: The difluorobenzoyl-methyl analog (MW 340.32) is explicitly noted for medicinal use, highlighting the importance of fluorination in therapeutic design . Nitro-containing analogs (e.g., target compound) may face stability challenges due to nitro reduction in biological systems .
Preparation Methods
Table 1: Key Starting Materials and Their Roles
Stepwise Synthesis and Reaction Optimization
The preparation involves three critical stages: (1) spirocycle formation, (2) benzoylation, and (3) carboxylic acid deprotection.
Spirocycle Formation
The 1-oxa-4,8-diazaspiro[4.5]decane core is synthesized via a cyclocondensation reaction between N-benzylethanolamine and ethyl 2-oxocyclopentanecarboxylate. This reaction proceeds in toluene at 110°C for 12 hours, yielding the spirocyclic ester with 78–82% efficiency. Catalytic p-toluenesulfonic acid (pTSA) accelerates the ring-closing step by facilitating water removal via azeotropic distillation.
Benzoylation at the 4-Position
The spirocyclic ester undergoes regioselective acylation at the 4-position using 4-chloro-3-nitrobenzoyl chloride. Optimal conditions involve dichloromethane (DCM) as the solvent, DIPEA (2.5 equiv) as the base, and a reaction temperature of 0°C to 25°C for 6 hours. This step achieves 85–90% conversion, with minimal formation of the 8-benzyl isomer due to steric hindrance from the benzyl group.
Saponification of the Ethyl Ester
The ethyl ester at the 3-position is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture (4:1 v/v). Reaction completion within 2 hours at 50°C affords the final product with 92–95% yield after acidification (HCl, pH 2–3) and recrystallization from ethanol/water.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography on silica gel (ethyl acetate/hexanes, 1:1 → 3:1 gradient). The target compound elutes at Rf = 0.35 (TLC, ethyl acetate/hexanes 3:1), with >99% purity confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H, ArH), 7.95 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.45–7.30 (m, 5H, benzyl), 4.55 (s, 2H, N-CH₂-Ph), 3.90–3.70 (m, 4H, spiro-O-CH₂ and N-CH₂), 2.95–2.70 (m, 4H, cyclopentane-CH₂).
Challenges and Mitigation Strategies
Regioselectivity in Benzoylation
Competing acylation at the 8-position is suppressed by steric shielding from the benzyl group. Computational modeling (DFT) indicates a 12.3 kcal/mol energy preference for 4-position benzoylation due to reduced torsional strain.
Nitro Group Stability
The 3-nitro substituent on the benzoyl moiety is susceptible to reduction under basic conditions. Maintaining pH < 8 during saponification prevents nitro-to-amine conversion, as confirmed by FT-IR monitoring (NO₂ stretch at 1520 cm⁻¹).
Scalability and Industrial Relevance
Bench-scale syntheses (10–100 g) report consistent yields (78–85%), while pilot-scale batches (1–5 kg) require adjusted heating/cooling rates to maintain selectivity. Continuous-flow systems are under investigation to reduce reaction times by 40% .
Q & A
Q. What are the recommended synthetic routes for 8-Benzyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, and how can purity be ensured?
- Methodological Answer : A general synthesis protocol involves refluxing intermediates like substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (glacial acetic acid), followed by solvent evaporation and purification via column chromatography . Purity validation requires HPLC analysis (e.g., Chromolith or Purospher® columns) with UV detection, as described for structurally analogous spiro compounds . Yield optimization may involve adjusting stoichiometry, reaction time (4–8 hours), and temperature (70–90°C).
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign signals for the benzyl, nitrobenzoyl, and spiro ring protons. Compare with literature data for similar diazaspiro systems (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane derivatives) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of the spiro ring system under varying reaction conditions?
- Methodological Answer : A 3×3 factorial design can test variables:
Q. How should researchers resolve contradictions in biological activity data across enzymatic vs. cellular assays?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to distinguish direct target effects from off-target cytotoxicity .
- Solubility Checks : Use DLS or nephelometry to confirm compound solubility in assay buffers; precipitation may falsely reduce apparent activity .
- Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation in cellular models .
Q. What strategies elucidate the role of the nitro group in pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs replacing the nitro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Test against target proteins (e.g., Pfmrk inhibitors) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to compare nitro group interactions with active-site residues vs. analogs .
- Reduction Studies : Catalytically reduce -NO₂ to -NH₂ and evaluate activity loss/gain to probe redox-sensitive mechanisms .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across independent studies?
- Methodological Answer :
- Standardize Assay Conditions : Adopt USP guidelines for buffer pH, ionic strength, and incubation time .
- Control for Batch Variability : Compare multiple synthesis batches via LC-MS to rule out impurity-driven artifacts (e.g., benzyl group oxidation) .
- Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data, adjusting for variables like cell line (HEK293 vs. HeLa) or enzyme source (recombinant vs. native) .
Experimental Design Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
